[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13444714
Molecular Formula: C19H31N3O2
Molecular Weight: 333.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H31N3O2 |
|---|---|
| Molecular Weight | 333.5 g/mol |
| IUPAC Name | benzyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C19H31N3O2/c1-16(2)22(14-18-9-6-11-21(13-18)12-10-20)19(23)24-15-17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15,20H2,1-2H3 |
| Standard InChI Key | JRTBETIIYCORLU-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CC1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
The compound’s structure includes:
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Piperidine ring: A six-membered heterocycle with one nitrogen atom.
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2-Aminoethyl side chain: Attached to the piperidine nitrogen, providing a primary amine functional group.
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Isopropyl carbamate: Linked via a methylene group to the piperidine’s 3-position.
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Benzyl ester: Aromatic ester group contributing to lipophilicity.
Stereochemistry is critical, as the piperidine ring’s 3-position chiral center influences biological activity. For example, the (R)-enantiomer of a related derivative exhibits distinct binding affinities .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₃₁N₃O₂ | |
| Molecular Weight | 333.5 g/mol | |
| CAS Number | 1353967-91-5 (disputed) | |
| IUPAC Name | Benzyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate |
Synthesis and Purification
The synthesis involves multi-step organic reactions:
Synthetic Pathway
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Piperidine Functionalization:
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Carbamate Formation:
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Benzyl Ester Incorporation:
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Esterification using benzyl alcohol and a coupling agent (e.g., DCC).
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Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | 2-Chloroethylamine, K₂CO₃, DMF, 80°C | 65–70% | |
| 2 | Isopropyl chloroformate, Et₃N, 0°C→RT | 68% | |
| 3 | Benzyl alcohol, DCC, CH₂Cl₂ | 55% |
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from isopropanol .
Physicochemical Properties
Spectroscopic Characterization
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NMR: Key signals include δ 1.15–1.32 ppm (isopropyl CH₃), δ 3.41 ppm (piperidine N–CH₂), and δ 7.70–8.26 ppm (benzyl aromatic protons) .
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IR: Stretching vibrations at ~1700 cm⁻¹ (carbamate C=O) and ~1250 cm⁻¹ (ester C–O) .
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Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ peak at m/z 334.3.
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water .
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Stability: Susceptible to hydrolysis under acidic/basic conditions due to the carbamate and ester groups.
Chemical Reactivity
The compound undergoes characteristic reactions:
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Hydrolysis: The benzyl ester cleaves under hydrogenolysis (H₂/Pd-C) to yield carboxylic acid derivatives .
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Aminolysis: The carbamate reacts with amines to form urea analogs.
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Oxidation: The primary amine may oxidize to a nitro group under strong oxidizing conditions .
| Target | Proposed Mechanism | Evidence Source |
|---|---|---|
| DPP-IV Enzyme | Competitive inhibition via carbamate | |
| β₂-Adrenergic Receptor | Agonism via amine interaction |
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; rinse with water |
| Eye Exposure | Use goggles; flush eyes for 15 minutes |
| Inhalation | Use fume hood; monitor air quality |
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